molecular formula C8H11BrO2 B074522 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- CAS No. 1195-91-1

1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-

Cat. No. B074522
CAS RN: 1195-91-1
M. Wt: 219.08 g/mol
InChI Key: OCXANUSFMRALNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,3-Cyclohexanedione, such as 5-bromo-2,3-dimethylphenol, involves bromination followed by oxidation processes. This demonstrates the compound's reactivity and the possibility of structural modification through chemical reactions (Niestroj, Bruhn, & Maier, 1998). Moreover, enhanced synthesis methods have been developed, such as using urea under ultrasound for high-yield production of related compounds, showcasing advancements in synthetic efficiency (Li, Li, Song, & Chen, 2012).

Molecular Structure Analysis

Investigations into the molecular structure of related cyclohexanedione derivatives reveal the impact of substituents on the compound's configuration and reactivity. For instance, X-ray diffraction techniques have confirmed specific structural characteristics of synthesized compounds, providing insights into their molecular frameworks (Da, 1998).

Chemical Reactions and Properties

The chemical reactivity of 1,3-Cyclohexanedione derivatives includes participation in various reactions, such as cycloadditions and Michael additions, leading to the formation of heterocyclic compounds and demonstrating the compound's versatility in organic synthesis (Kayukova, Lukin, Kayukov, Nasakin, Khrustalev, Nesterov, & Antipin, 1998).

Physical Properties Analysis

The physical properties of 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-, and its derivatives, such as solubility, melting points, and crystal structures, have been detailed through specific synthesis and characterization efforts, providing essential data for its application and handling in various chemical processes (Zhang, Li, Li, Yin, & Wang, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, potential for derivatization, and participation in complex chemical reactions, underscore the compound's utility in synthetic organic chemistry. Research into the compound's interactions with selenium(IV), for instance, highlights its potential in analytical applications (Bodini, Pardo, & Arancibia, 1990).

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results or Outcomes: The resulting tricyclic indole, after six steps, gave azepinoindole .
  • Condensation Reaction with Aromatic Aldehyde

    • Scientific Field: Organic Chemistry
    • Application Summary: 5,5-dimethyl-1,3-cyclohexanedione, which is structurally similar to 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-, may be used in a condensation reaction with aromatic aldehyde in ethylene glycol .
    • Methods of Application: The specific experimental procedures are not provided, but it involves a condensation reaction with aromatic aldehyde in ethylene glycol .
    • Results or Outcomes: The outcomes of this reaction are not specified in the source .
  • Synthesis of Pyrido Benzimidazolone Derivatives
    • Scientific Field: Organic Chemistry
    • Application Summary: The compound is used in the synthesis of pyrido benzimidazolone derivatives .
    • Methods of Application: The specific experimental procedures are not provided, but it involves a reaction of 2-formyl-5,5-dimethyl-1,3-cyclohexanedione with 2,3-diaminopyridine .
    • Results or Outcomes: The outcomes of this reaction are not specified in the source .
  • Synthesis of Heterocyclic Products

    • Scientific Field: Organic Chemistry
    • Application Summary: 1,3-Cyclohexandione and its derivatives are considered versatile reagents for the synthesis of different derivatives . They are used as starting materials for the synthesis of heterocyclic products .
    • Methods of Application: The specific experimental procedures are not provided, but it involves the reaction of 1,3-Cyclohexandione and its derivatives with electrophilic reagents .
    • Results or Outcomes: The outcomes of this reaction are not specified in the source .
  • Synthesis of Triketone Herbicides

    • Scientific Field: Organic Chemistry
    • Application Summary: 1,3-Cyclohexandione and its derivatives are used as starting materials for the synthesis of triketone herbicides . These herbicides are used as inhibitors of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), a key enzyme of the tyrosine transformation pathway common for plants and animals .
    • Methods of Application: The specific experimental procedures are not provided, but it involves the synthesis of triketone herbicides from 1,3-Cyclohexandione and its derivatives .
    • Results or Outcomes: One of these herbicides, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), is so selective and efficient that it can be applied as a medicine in a hereditary metabolic disease – tyrosinemia types 1-4 .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and take necessary safety precautions.

properties

IUPAC Name

2-bromo-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXANUSFMRALNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061602
Record name 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-

CAS RN

1195-91-1
Record name 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromine (0.51 mL, 10 mmol) was added dropwise to a solution of 5,5-dimethylcyclohexane-1,3-dione (1.4 g, 10 mmol) in AcOH (20 mL) at r.t. The reaction mixture was stirred for 2 h and then the product was isolated by filtration. The precipitate was washed with Et2O (2×100 mL) and then dried in vacuo give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 218.9 (M+H)+.
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 5,5-dimethylcyclohexane-1,3-dione (1.4 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 218.9 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
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1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-

Citations

For This Compound
1
Citations
A Noviantari, M Efrilia, M Soleha - AIP Conference Proceedings, 2022 - pubs.aip.org
Cancer is currently one of the top causes of mortality. Zingiber zerumbet is a natural ingredient that can be used as an alternative cancer treatment. This research aims to determine the …
Number of citations: 5 pubs.aip.org

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